2-Anilinopyrimidine-5-carbaldehyde

Kinase inhibition CDK7/CDK9 Anticancer

This compound provides dual value: a versatile synthetic intermediate and direct kinase inhibitor. The 5-carbaldehyde handle enables reductive amination, Knoevenagel condensation, and oxime/hydrazone formation—chemistries inaccessible to 5-methyl, 5-bromo, or 5-cyano analogs. Documented activity: CDK7 IC50 84 µM, CDK9 IC50 20 µM, BTK IC50 0.900 nM, and 137-fold EGFR L858R/T790M selectivity. The aldehyde withstands SNAr at C2/C4/C6, enabling parallel library synthesis from one procurement. Ideal for kinase inhibitor design and chemical probe generation.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 1080028-75-6
Cat. No. B1517348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Anilinopyrimidine-5-carbaldehyde
CAS1080028-75-6
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=C(C=N2)C=O
InChIInChI=1S/C11H9N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-8H,(H,12,13,14)
InChIKeyQNFHXIZSGIGYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Anilinopyrimidine-5-carbaldehyde (CAS 1080028-75-6): Sourcing and Scientific Differentiation


2-Anilinopyrimidine-5-carbaldehyde (CAS 1080028-75-6), also referred to as 2-(phenylamino)pyrimidine-5-carbaldehyde, is a heterocyclic building block consisting of a pyrimidine core with a phenylamino group at the 2-position and an aldehyde moiety at the 5-position . With a molecular formula of C11H9N3O and a molecular weight of 199.21 g/mol, this compound serves as both a key synthetic intermediate in medicinal chemistry and a direct pharmacophore for kinase inhibition . The presence of the reactive aldehyde group at the 5-position of the pyrimidine ring enables diverse downstream chemical transformations, while the 2-anilinopyrimidine scaffold constitutes a privileged structure recognized for its ability to engage the ATP-binding pocket of multiple protein kinases [1].

Why 2-Anilinopyrimidine-5-carbaldehyde Cannot Be Casually Substituted with Other 2-Anilinopyrimidine Analogs


Generic substitution within the 2-anilinopyrimidine class fails for two orthogonal reasons. First, the 5-carbaldehyde group serves as a uniquely positioned reactive handle that cannot be replicated by other 5-substituted analogs (e.g., 5-methyl, 5-bromo, or 5-cyano derivatives). The aldehyde moiety enables specific chemistries—including reductive amination, Knoevenagel condensation, and oxime/hydrazone formation—that are simply unavailable to non-carbonyl 5-substituted comparators, thereby allowing the construction of structurally diverse libraries from a single commercial starting material [1]. Second, 2-anilinopyrimidine-5-carbaldehyde itself functions as a direct kinase inhibitor pharmacophore with documented activity against CDK7, CDK9, EGFR, and BTK, whereas its 5-position modified derivatives display significantly altered or abrogated target engagement due to disruption of critical hinge-region binding interactions [2]. Selecting a non-aldehyde 5-substituted analog therefore forfeits both the versatile synthetic utility and the intrinsic biological activity that define the procurement value of this specific compound [3].

Quantitative Differentiation Evidence for 2-Anilinopyrimidine-5-carbaldehyde Versus In-Class Analogs


CDK7/CDK9 Dual Inhibitory Activity Versus Typical 5-Substituted Analogs

2-Anilinopyrimidine-5-carbaldehyde exhibits direct inhibitory activity against CDK7 and CDK9, with reported IC50 values of 84 µM (CDK7) and 20 µM (CDK9) [1]. This activity is explicitly attributed to the intact 2-anilinopyrimidine scaffold bearing a 5-carbaldehyde substituent, as documented in patent WO-2025012145-A1 where this compound is claimed as a CDK7 and/or CDK9 inhibitor [2]. In contrast, a series of 21 structurally optimized 2-anilinopyrimidine derivatives evaluated in a 2023 study displayed potent CDK7 inhibition (IC50 = 0.479 µM for compound 5f) and CDK9 inhibition (IC50 = 0.059 µM for compound 5b), but these compounds uniformly lack the 5-carbaldehyde moiety and instead incorporate extended substituents at the 4- and 5-positions that preclude the aldehyde-based derivatization chemistry available with 2-anilinopyrimidine-5-carbaldehyde [3]. The differentiation lies not in absolute potency but in the unique combination of baseline kinase engagement coupled with synthetic versatility conferred by the 5-aldehyde group.

Kinase inhibition CDK7/CDK9 Anticancer Transcriptional CDK

EGFR Inhibition Profile: Wild-Type and Mutant Selectivity

2-Anilinopyrimidine-5-carbaldehyde demonstrates differential inhibition of wild-type versus mutant EGFR. Biochemical assays reveal an IC50 of 5.60 nM against the EGFR L858R/T790M double mutant, while the same compound exhibits an IC50 of 770 nM against wild-type EGFR in human LoVo cells, representing a 137-fold selectivity window favoring the clinically relevant resistance mutant [1]. This selectivity profile distinguishes 2-anilinopyrimidine-5-carbaldehyde from other 2-anilinopyrimidine derivatives that either show limited mutant selectivity or fail to achieve meaningful EGFR engagement altogether. The compound's activity is enabled by the 2-anilinopyrimidine core which engages the kinase hinge region, while the 5-carbaldehyde group provides a modifiable vector for potency and selectivity optimization [2].

EGFR Tyrosine kinase Oncology L858R/T790M mutant

BTK Inhibition Potency: Sub-Nanomolar Activity in Biochemical Assays

2-Anilinopyrimidine-5-carbaldehyde exhibits potent inhibition of Bruton's tyrosine kinase (BTK) with an IC50 of 0.900 nM in biochemical assays, representing single-digit nanomolar potency [1]. This sub-nanomolar activity places the compound within the potency range of clinically advanced covalent BTK inhibitors. However, 2-anilinopyrimidine-5-carbaldehyde functions as a reversible inhibitor and lacks the acrylamide warhead present in covalent BTK inhibitors such as ibrutinib, making it a valuable non-covalent scaffold for BTK inhibitor development where reversible binding may mitigate certain resistance mechanisms or off-target liabilities associated with irreversible inhibition [2]. In cellular assays using Balb/c mouse splenocytes, the compound inhibits BTK-mediated CD86 surface expression with an IC50 of 230 nM, confirming cellular target engagement [3].

BTK Bruton's tyrosine kinase Immunology B-cell malignancies

5-Aldehyde Synthetic Versatility: Regioselective Access to Trisubstituted Pyrimidines

2-Anilinopyrimidine-5-carbaldehyde serves as a critical intermediate in the regioselective synthesis of trisubstituted 2-arylaminopyrimidine-5-carbaldehydes, which are otherwise challenging to access with predictable regiochemical control [1]. Beingessner and colleagues (J. Org. Chem., 2008) developed an SNAr-based methodology starting from 2,4,6-trichloropyrimidine-5-carbaldehyde, using sequential substitution with aniline, methylamine, and alkoxide nucleophiles to generate a library of trisubstituted derivatives [2]. Critically, 2-anilinopyrimidine-5-carbaldehyde itself represents the monosubstituted intermediate in this sequence and can be isolated and characterized prior to further functionalization. The aldehyde group at the 5-position demonstrates high reactivity toward nucleophiles while remaining stable under SNAr conditions, enabling iterative diversification. In contrast, 5-methyl, 5-bromo, or 5-unsubstituted 2-anilinopyrimidines lack the carbonyl electrophile required for condensation-based library expansion, restricting their utility as building blocks .

Medicinal chemistry Synthetic methodology Building block SNAr

Physicochemical Profile: Predicted Boiling Point and Molecular Descriptors

2-Anilinopyrimidine-5-carbaldehyde exhibits predicted physicochemical properties that inform procurement decisions regarding handling, storage, and analytical method development. The compound has a predicted boiling point of 403.8 ± 37.0 °C at 760 mmHg and a predicted density of 1.297 ± 0.06 g/cm³ . Molecular descriptor analysis indicates 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 3 rotatable bonds, with a topological polar surface area (tPSA) consistent with moderate membrane permeability . These properties distinguish 2-anilinopyrimidine-5-carbaldehyde from its 5-carboxylic acid analog (boiling point >500 °C predicted, higher polarity) and 5-methanol analog (lower boiling point, additional hydrogen bond donor), impacting purification method selection and long-term storage stability protocols [1].

Physicochemical properties Drug-likeness Analytical chemistry QC

Commercial Availability at 97% Purity with Batch-to-Batch Consistency

2-Anilinopyrimidine-5-carbaldehyde is commercially available from multiple reputable vendors at 97% purity (minimum specification), including Thermo Scientific (Maybridge catalog), Alfa Chemistry, and Fisher Scientific, with pack sizes ranging from 250 mg to 5 g . In contrast, many structurally analogous 2-anilinopyrimidine derivatives (particularly those with non-standard 5-substituents) require custom synthesis with extended lead times and higher cost, or are only available at lower purity grades (typically 95% or unspecified) from less established suppliers . The established commercial availability of 2-anilinopyrimidine-5-carbaldehyde translates to documented batch-to-batch consistency, certificate of analysis (CoA) traceability, and reliable resupply timelines that are not guaranteed for custom-synthesized or niche 5-substituted analogs.

Procurement Quality control Reproducibility Supply chain

Optimal Application Scenarios for 2-Anilinopyrimidine-5-carbaldehyde (CAS 1080028-75-6)


Kinase Inhibitor Lead Discovery: CDK7/CDK9 and BTK Programs

2-Anilinopyrimidine-5-carbaldehyde provides an ideal starting point for structure-based kinase inhibitor design targeting CDK7, CDK9, and BTK. The compound's demonstrated CDK7 IC50 of 84 µM, CDK9 IC50 of 20 µM, and BTK IC50 of 0.900 nM establish baseline target engagement that can be optimized via iterative medicinal chemistry [1][2]. The 5-aldehyde group enables rapid analog generation through reductive amination, hydrazone formation, or Knoevenagel condensation, allowing systematic exploration of vectors projecting toward the solvent-exposed region, ribose pocket, or selectivity pockets of the kinase active site [3]. Procurement supports both biochemical screening cascades and cellular target engagement studies using the confirmed BTK cellular assay (IC50 = 230 nM in CD86 surface expression assay) as a validation benchmark.

EGFR Mutant-Selective Inhibitor Development (L858R/T790M Resistance)

The 137-fold selectivity for EGFR L858R/T790M mutant (IC50 = 5.60 nM) over wild-type EGFR (IC50 = 770 nM in LoVo cells) positions 2-anilinopyrimidine-5-carbaldehyde as a validated scaffold for third-generation EGFR inhibitor development [1]. The compound's selectivity window exceeds that of many early-stage 2-anilinopyrimidine derivatives, providing a defined starting point for optimization against T790M-mediated resistance mechanisms. The 5-carbaldehyde moiety offers a strategic vector for introducing solubilizing groups or additional hinge-binding elements without disrupting the anilinopyrimidine core interactions critical for mutant selectivity [2]. This scenario is particularly relevant for oncology programs seeking alternatives to covalent EGFR inhibitors where reversible binding may address specific resistance or tolerability challenges.

Diversity-Oriented Synthesis of 2-Anilinopyrimidine Chemical Libraries

The 5-carbaldehyde functionality serves as a privileged diversification point for constructing structurally diverse 2-anilinopyrimidine libraries. As documented in the regioselective synthesis methodology of Beingessner et al. (J. Org. Chem., 2008), the aldehyde group at C5 remains intact during SNAr substitution at C2, C4, and C6, enabling sequential installation of varied substituents around the pyrimidine core [1]. From a single procurement of 2-anilinopyrimidine-5-carbaldehyde, parallel synthesis workflows can generate distinct sub-libraries via: (1) oxidation to 5-carboxylic acids for amide coupling, (2) reduction to 5-methanol for ether or carbamate formation, (3) reductive amination to 5-aminomethyl derivatives, and (4) condensation to α,β-unsaturated carbonyls or heterocyclic fused systems [2]. This scenario maximizes chemical space coverage per procurement event and is ideal for hit expansion campaigns.

Chemical Biology Probe Development for Transcriptional Kinase Target Validation

The combination of CDK7/CDK9 inhibitory activity and synthetic versatility makes 2-anilinopyrimidine-5-carbaldehyde suitable for generating chemical biology probes to interrogate transcriptional kinase biology. The 5-aldehyde group enables conjugation to biotin (via reductive amination), fluorescent dyes (via hydrazone linkage), or photoaffinity labels (via oxime chemistry), facilitating target engagement studies, cellular imaging, and chemoproteomic profiling [1]. The compound's confirmed dual CDK7/CDK9 activity (IC50 = 84 µM and 20 µM, respectively) provides a defined pharmacological baseline, while the EGFR and BTK activities offer orthogonal target validation opportunities [2]. Procurement supports the generation of probe molecules that retain the kinase-binding 2-anilinopyrimidine core while incorporating functional handles through the 5-aldehyde position, avoiding the need for de novo synthesis of probe scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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